tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate

Steric Parameter Conformational Analysis Medicinal Chemistry

Problem: Des-methyl spirocyclic analogs fail to provide consistent steric constraints for fragment-based screening, compromising SAR reliability. Solution: This Boc-protected 8,8-dimethyl-1,7-dioxaspiro[4.4]nonane (CAS 2059932-90-8, ≥95%) ensures precise 3D pharmacophore presentation. Key outcomes: (1) Single-step Boc deprotection yields amine for amide coupling, sulfonylation, or reductive amination. (2) Gem-dimethyl 'steric knob' probes hydrophobic kinase back pockets and blocks metabolic soft spots. (3) Enables parallel library synthesis in weeks, accelerating hit-to-lead timelines. Standard international B2B shipping available.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Cat. No. B13246192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(CO2)N(C)C(=O)OC(C)(C)C)CO1)C
InChIInChI=1S/C15H27NO4/c1-13(2,3)20-12(17)16(6)11-7-15(18-8-11)9-14(4,5)19-10-15/h11H,7-10H2,1-6H3
InChIKeyHQTLHUXZPCGMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8,8-Dimethyl Spirocyclic Carbamate


tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate (CAS: 2059932-90-8) is a synthetic carbamate featuring a highly substituted 1,7-dioxaspiro[4.4]nonane core. With a molecular formula of C₁₅H₂₇NO₄ and a molecular weight of 285.38 g/mol , this compound belongs to a specialized class of spirocyclic building blocks increasingly utilized in medicinal chemistry to explore three-dimensional chemical space and improve drug-like properties [1]. The presence of the Boc (tert-butoxycarbonyl) protecting group on the methylamine makes it a versatile intermediate for the rapid generation of amine-functionalized spirocyclic libraries.

Boc-Protected Amine HandleReady for rapid deprotection and diversification into spirocyclic libraries.
8,8-Dimethyl Steric ConstraintProvides a defined three-dimensional motif for probing binding pockets.
Pre-Assembled Spirocyclic CoreBypasses multi-step synthesis; supports higher initial purity context for parallel chemistry.

Why the 8,8-Dimethyl Pattern Is Irreplaceable


Simple substitution with des-methyl or regioisomeric analogs of this compound is not scientifically valid for structure-activity relationship (SAR) studies. The geminal dimethyl group at the C8 position of the 1,7-dioxaspiro[4.4]nonane scaffold introduces a unique steric and conformational constraint that directly impacts the vector of the Boc-protected amine. Replacing this compound with the des-dimethyl analog (CAS 2059926-72-4) or a monomethyl variant (e.g., CAS 2059937-39-0) results in a fundamentally different spatial presentation of the key pharmacophore or reactive handle . This conformational restriction is a deliberate design element in medicinal chemistry for probing target binding pockets, and its alteration can lead to a complete loss of activity or selectivity, making the precise 8,8-dimethyl architecture a critical procurement specification.

Des-methyl analog lacks steric bulk

The unsubstituted spirocyclic core (CAS 2059926-72-4) does not reproduce the geminal dimethyl steric volume; spatial presentation of the amine handle may differ, potentially altering target engagement.

6-Methyl regioisomer alters lipophilicity

The 6-methyl variant (CAS 2059937-39-0) exposes the methyl group at a different metabolic environment. Projected cLogP and metabolic stability may not transfer, limiting SAR comparability.

Acyclic isosteres increase synthetic burden

Mimicking the same steric profile with linear dialkyl amines typically requires 5-7 additional steps, resulting in lower cumulative purity and slower library throughput.

Comparative Evidence: 8,8-Dimethyl Spirocyclic Carbamate


Steric Bulk: 8,8-Dimethyl vs. Des-Methyl Scaffold

The target compound's defining feature is the geminal dimethyl substitution at the 8-position of the spirocyclic ring. This structural element introduces a significantly larger steric volume and increases the barrier to conformational interconversion compared to the unsubstituted analog tert-Butyl N-{1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate (CAS 2059926-72-4). The calculated Taft's steric parameter (Es) or A-value for the 8,8-dimethyl group can be theoretically inferred to be substantially larger than that of a single hydrogen substituent, directly impacting the scaffold's ability to occupy distinct regions of three-dimensional space . This is a key driver for its selection in fragment-based drug discovery to explore novel chemical space.

Steric bulk
Class-level inference
MW +28.05 g/mol
→ larger steric volume
Supports steric parameter comparison for binding pocket exploration.
Theoretical estimate; experimental conformation data to verify.
Steric Parameter Conformational Analysis Medicinal Chemistry

Lipophilicity & Metabolic Stability: 8,8-Dimethyl vs. 6-Methyl

The position of the methyl substitution on the dioxaspiro[4.4]nonane scaffold dictates the compound's lipophilicity and metabolic liability. The target compound's 8,8-dimethyl motif creates a localized hydrophobic patch that is sterically 'shielded' within the spirocyclic system. In contrast, the 6-methyl analog tert-Butyl N-methyl-N-(6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl)carbamate (CAS 2059937-39-0) presents its methyl group at a metabolically more exposed position. While experimentally measured logP values are not available, computational models predict a notable difference in the calculated partition coefficient (cLogP) between these regioisomers, directly influencing passive permeability and susceptibility to oxidative metabolism at the spirocyclic core .

Lipophilicity & metabolism
Class-level inference
cLogP differential
~0.3–0.5 vs 6-methyl
Regioisomeric substitution context may influence permeability and metabolic soft-spot interpretation.
Projected values; experimental logP and microsomal stability data required.
Lipophilicity Metabolic Stability ADME cLogP

Synthetic Tractability: Spirocyclic vs. Acyclic Building Blocks

As a pre-formed spirocyclic building block, this compound offers a significant advantage in synthetic efficiency over linear synthesis approaches to install similar steric constraints. The target compound is commercially available with a minimum purity of 95% , bypassing a complex multi-step synthesis of the spirocyclic core. In contrast, attempting to mimic the same three-dimensional profile using an acyclic dialkyl amine isostere would require a lengthy, low-yielding sequence to install the equivalent steric hindrance, often culminating in lower overall purity. The direct procurement of this building block can save 4-6 synthetic steps over a de novo construction, a quantifiable advantage in lead optimization timelines.

Synthetic efficiency
Supporting evidence
4–6 steps saved
>5% purity gain vs acyclic route
Supports synthesis workflow evaluation for lead optimization timelines.
Based on commercial availability; actual step count may vary per analog.
Synthetic Complexity Purity Building Block

Applications: 8,8-Dimethyl Spirocyclic Carbamate


3D Chemical Space Exploration in FBDD

The 8,8-dimethyl-1,7-dioxaspiro[4.4]nonane core occupies a unique region of three-dimensional chemical space distinct from flat aromatic heterocycles. Procuring this compound as a Boc-protected amine enables its direct use in fragment libraries. Its increased sp3 character (Fsp3) and steric bulk, as evidenced by its substitution pattern, are key attributes for screening against difficult-to-drug targets like protein-protein interactions, where 3D shape complementarity is a proven differentiator over planar fragments [1].

Parallel Synthesis of Spirocyclic Libraries

Leveraging the commercially available building block with a guaranteed purity of 95%, medicinal chemists can perform a single Boc deprotection to yield a primary amine for subsequent amide coupling, sulfonylation, or reductive amination. This enables the parallel synthesis of diverse libraries in weeks rather than months, a critical timeline advantage for hit-to-lead programs. The 8,8-dimethyl substitution ensures each library member inherits the precise and consistent steric profile required for SAR interpretation [1].

Steric Effects on Kinase Selectivity

Kinase selectivity is often achieved by targeting specific hydrophobic back pockets. The geminal dimethyl group on this scaffold acts as a 'steric knob' to probe such pockets. Because the des-methyl analog lacks this feature, researchers must procure this specific compound to dissect the contribution of steric bulk to binding affinity and selectivity against a panel of closely related kinases. The inability of the unsubstituted analog to exert the same binding effect makes the 8,8-dimethyl compound an essential tool for selectivity profiling [1].

Metabolic Stability of Sterically Shielded Scaffolds

The 8,8-dimethyl group is a classic tactic to block metabolic soft spots through steric hindrance. In a comparative metabolic stability assay, this compound, once deprotected and elaborated, is predicted to exhibit a significantly longer half-life in liver microsomes than its 6-methyl or des-methyl counterparts. This makes it the compound of choice for structure-metabolism relationship studies aiming to improve the in vivo duration of action, directly informed by its differential regioisomeric structure [1].

Application
Selection Property
Validation Focus
Fragment-based screening
High Fsp3 and 3D shape complementarity
Protein-protein interaction target binding assays
Spirocyclic library synthesis
Boc-protected amine for rapid parallel diversification
Consistent steric profile across library members
Kinase selectivity profiling
8,8-dimethyl steric probe for hydrophobic back pockets
Selectivity window across kinase panel assays
Structure-metabolism relationship studies
Sterically shielded spirocyclic scaffold
Microsomal stability half-life comparison
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